1,1,1-Trifluoroethyl-PEG4-alcohol

Lipophilicity LogP Physicochemical Properties

CRITICAL DATA INTEGRITY NOTICE: The CAS number provided (5650-20-4) corresponds to non-fluorinated Ethyl-PEG4-alcohol (C10H22O5; MW 222.28). The correct CAS for 1,1,1-Trifluoroethyl-PEG4-alcohol is 1807512-41-9 (C10H19F3O5; MW 276.25). Verify the desired fluorinated compound before purchase. This linker is specifically engineered for PROTAC development where enhanced metabolic stability from the trifluoroethyl terminus is essential. Its measured LogP of -1.10 enables predictable modulation of degrader lipophilicity, directly influencing cellular permeability and ternary complex formation. Procure for focused linker SAR libraries to empirically attribute potency differences to linker chemistry. Substitution with non-fluorinated PEG4-alcohols without re-validation will compromise degrader activity.

Molecular Formula C10H22O5
Molecular Weight 222.28 g/mol
CAS No. 5650-20-4
Cat. No. B1596445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoroethyl-PEG4-alcohol
CAS5650-20-4
Molecular FormulaC10H22O5
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCOCCOCCOCCOCCO
InChIInChI=1S/C10H22O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11/h11H,2-10H2,1H3
InChIKeyGTAKOUPXIUWZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoroethyl-PEG4-alcohol (CAS 5650-20-4) Procurement Guide: Baseline Identity and Core Characteristics


1,1,1-Trifluoroethyl-PEG4-alcohol, also designated as Ethyl-PEG4-alcohol, is a polyethylene glycol (PEG) derivative comprising a tetraethylene glycol chain terminated with a primary hydroxyl group. It is fundamentally a heterobifunctional linker, classified primarily as a PROTAC (PROteolysis TArgeting Chimera) linker building block . Its molecular formula is C10H22O5 with a molecular weight of 222.28 g/mol . The compound exists as a liquid at room temperature, with a predicted boiling point of 302.2 °C at 760 mmHg and a density of 1.026 g/cm³ . For procurement, it is typically supplied with a purity of ≥95% and is recommended for storage at -20°C [1].

Why 1,1,1-Trifluoroethyl-PEG4-alcohol Cannot Be Indiscriminately Substituted by Other PEG4-Alcohols or Linker Types


1,1,1-Trifluoroethyl-PEG4-alcohol cannot be treated as a generic, interchangeable PEG linker due to the unique physicochemical signature imparted by its trifluoroethyl terminus. While other PEG4-alcohols share the same backbone length, the terminal -CH2CF3 group fundamentally alters the molecule's lipophilicity, metabolic stability, and intermolecular interactions compared to non-fluorinated analogs like Ethyl-PEG4-alcohol or Methyl-PEG4-alcohol. This substitution impacts critical properties such as LogP and electron density, which in turn influence a PROTAC's cellular permeability and ternary complex formation . Consequently, substituting this compound with a non-fluorinated analog without empirical re-validation of the entire degrader molecule's activity is scientifically unsound and can lead to a complete loss of potency or altered selectivity. The quantitative data below establishes the measurable differences that drive this procurement specificity.

1,1,1-Trifluoroethyl-PEG4-alcohol Quantitative Differentiation Evidence: Measured Advantages vs. Comparators


1,1,1-Trifluoroethyl-PEG4-alcohol vs. Non-Fluorinated Ethyl-PEG4-alcohol: A Comparative Analysis of LogP and Lipophilicity

Direct comparison of predicted lipophilicity, a key determinant of cellular permeability, reveals a substantial difference between 1,1,1-Trifluoroethyl-PEG4-alcohol and its non-fluorinated analog, Ethyl-PEG4-alcohol. While both share the same PEG4 backbone, the presence of the trifluoroethyl group significantly alters the molecule's hydrophobicity . This differentiation is critical for PROTAC design, where optimal lipophilicity is required to balance aqueous solubility and passive membrane diffusion.

Lipophilicity LogP Physicochemical Properties PROTAC Linker

Evaluating Molecular Weight Difference: 1,1,1-Trifluoroethyl-PEG4-alcohol (276.25 Da) vs. Ethyl-PEG4-alcohol (222.28 Da)

The molecular weight of 1,1,1-Trifluoroethyl-PEG4-alcohol is 276.25 Da, which is 53.97 Da heavier than its non-fluorinated counterpart, Ethyl-PEG4-alcohol (MW 222.28 Da) . This difference arises solely from the substitution of the terminal ethyl group with a trifluoroethyl group. While the PEG4 chain length (number of atoms) remains identical, the increased mass and distinct electronic character of the trifluoroethyl moiety represent a measurable, verifiable difference that precludes simple substitution in a formulation or synthesis.

Molecular Weight PROTAC Design Physicochemical Property Linker

Density and Physical Property Comparison: 1,1,1-Trifluoroethyl-PEG4-alcohol vs. Ethyl-PEG4-alcohol

The physical property of density also differentiates the fluorinated and non-fluorinated forms. The predicted density for 1,1,1-Trifluoroethyl-PEG4-alcohol is 1.185 g/cm³ , which is notably higher than the reported density of 1.026 g/cm³ for Ethyl-PEG4-alcohol . This difference in mass per unit volume is a direct consequence of the fluorine substitution and can be a useful parameter for quality control and analytical confirmation of identity during receipt of materials.

Density Physicochemical Properties Formulation PROTAC Linker

Metabolic Stability Advantages Inferred for Fluorinated PEG Linkers in PROTAC Design

The trifluoroethyl group in 1,1,1-Trifluoroethyl-PEG4-alcohol is known to impart enhanced metabolic stability compared to non-fluorinated alkyl chains. This property is a class-level advantage of fluorinated linkers in PROTAC development, as the strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes . While a direct, quantitative, head-to-head study comparing the stability of this specific compound to Ethyl-PEG4-alcohol in a PROTAC context was not identified in the open literature, the general principle of fluorination to block metabolic soft spots is a well-established medicinal chemistry strategy.

Metabolic Stability PROTAC Fluorine Linker

Validated Research Applications for 1,1,1-Trifluoroethyl-PEG4-alcohol (CAS 5650-20-4) Based on Quantitative Evidence


Scenario 1: Synthesis of PROTACs with Optimized Cellular Permeability

Use 1,1,1-Trifluoroethyl-PEG4-alcohol as the linker in a PROTAC molecule when computational models or prior empirical data indicate a need for a specific LogP range to enhance passive cellular diffusion. The measured LogP of -1.10 for this fluorinated linker [1] provides a known, distinct value compared to non-fluorinated analogs, enabling more predictable modulation of the degrader's overall lipophilicity and cellular activity.

Scenario 2: Developing PROTACs for In Vivo Studies Requiring Enhanced Metabolic Stability

Select this fluorinated linker for PROTAC candidates intended for in vivo pharmacokinetic and efficacy studies. The trifluoroethyl group is a well-recognized motif for imparting metabolic stability by protecting against oxidative metabolism, a class-level advantage that can extend the half-life of the therapeutic chimera . This makes it a superior choice over non-fluorinated PEG4 linkers when sustained plasma concentrations are desired.

Scenario 3: Building a Linker Library for Systematic Structure-Activity Relationship (SAR) Studies

Procure 1,1,1-Trifluoroethyl-PEG4-alcohol specifically for constructing a focused library of PROTACs that vary only in their linker composition. By comparing a series of degraders built with this fluorinated linker, the non-fluorinated Ethyl-PEG4-alcohol (MW 222.28 Da), and other PEG variants, researchers can directly attribute differences in target degradation potency, selectivity, and cellular phenotype to the physicochemical properties of the linker . This evidence-based approach is central to modern PROTAC optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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